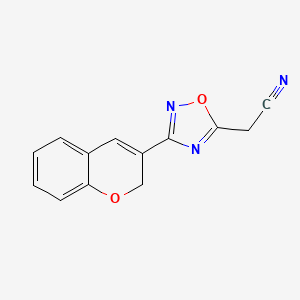
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one typically involves the condensation of 7-methylquinolin-2(1H)-one with tert-butyl isocyanide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
These systems offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
7-Methylquinolin-2(1H)-one: A precursor in the synthesis of the target compound.
tert-Butyl Isocyanide: Used in the synthesis of various tert-butyl derivatives.
Uniqueness
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is unique due to the presence of both the tert-butyl group and the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
578752-46-2 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(tert-butyliminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O/c1-10-5-6-11-8-12(9-16-15(2,3)4)14(18)17-13(11)7-10/h5-9H,1-4H3,(H,17,18) |
InChI Key |
KDRCQMWMQKXLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



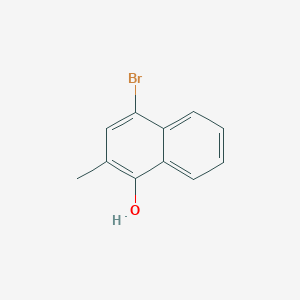
![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
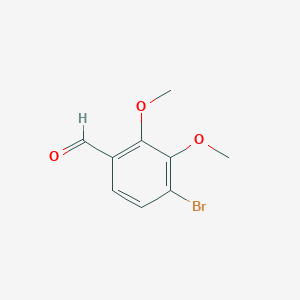
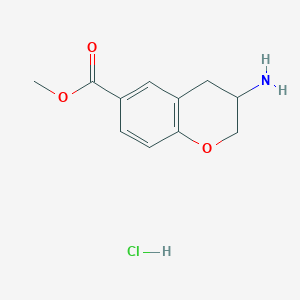

![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)
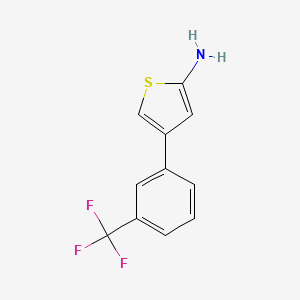

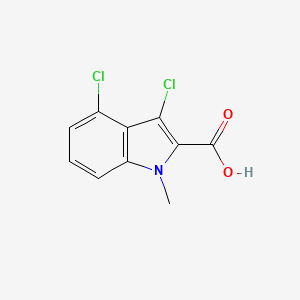

![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)
![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)
